molecular formula C4H8ClN B14648904 2-Buten-1-amine, 3-chloro- CAS No. 44391-38-0

2-Buten-1-amine, 3-chloro-

Cat. No.: B14648904
CAS No.: 44391-38-0
M. Wt: 105.56 g/mol
InChI Key: JKKBTAMRLCIUDD-UHFFFAOYSA-N
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Description

2-Buten-1-amine, 3-chloro- is an organic compound with the molecular formula C4H8ClN It is a derivative of butene, where the amine group is attached to the first carbon and a chlorine atom is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-amine, 3-chloro- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-buten-1-ol with ammonia or an amine under specific conditions. For instance, 3-chloro-2-buten-1-ol can be reacted with a solution of sodium amide in liquid ammonia, followed by the addition of ammonium chloride .

Industrial Production Methods

Industrial production of 2-Buten-1-amine, 3-chloro- typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-amine, 3-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or other amines.

    Addition Reactions: The double bond in the butene moiety can participate in addition reactions with halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or other nucleophiles in an aqueous or alcoholic medium.

    Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) under controlled temperatures.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of amines or alcohols depending on the nucleophile used.

    Addition: Formation of dihalides or halohydrins.

    Oxidation/Reduction: Formation of corresponding alcohols or alkanes.

Scientific Research Applications

2-Buten-1-amine, 3-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Buten-1-amine, 3-chloro- involves its reactive functional groups. The amine group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of the chlorine atom, which acts as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-buten-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-Buten-1-amine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Chloro-1-butene: Similar structure but lacks the amine group.

Uniqueness

2-Buten-1-amine, 3-chloro- is unique due to the presence of both an amine group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and research applications.

Properties

IUPAC Name

3-chlorobut-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN/c1-4(5)2-3-6/h2H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKBTAMRLCIUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395453
Record name 2-Buten-1-amine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44391-38-0
Record name 2-Buten-1-amine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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